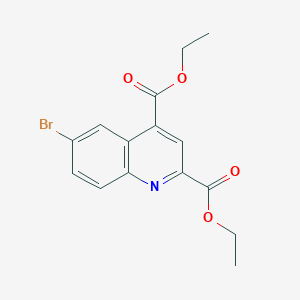
N-(2-bromo-4-methylphenyl)-3,4,5-trimethoxybenzamide
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-3,4,5-trimethoxybenzamide (also known as BMTB) is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is known to interact with a specific protein called TRPC6, which is involved in the regulation of calcium ion channels in the brain. BMTB has been shown to modulate the activity of TRPC6, leading to a number of physiological and biochemical effects. In
Mecanismo De Acción
BMTB interacts with TRPC6 by binding to a specific site on the protein. This binding leads to a conformational change in the protein, which alters its activity. Specifically, BMTB has been shown to increase the activity of TRPC6, leading to an influx of calcium ions into the cell. This influx of calcium ions can then trigger a number of downstream signaling pathways, ultimately leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
The modulation of TRPC6 activity by BMTB has been shown to have a number of biochemical and physiological effects. For example, BMTB has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. BMTB has also been shown to increase the firing rate of neurons in the hippocampus and prefrontal cortex, two brain regions that are important for cognitive function. Additionally, BMTB has been shown to affect calcium signaling in various cell types, including smooth muscle cells and cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMTB in lab experiments is its specificity for TRPC6. This allows researchers to selectively modulate the activity of TRPC6 without affecting other calcium ion channels. Additionally, BMTB has been shown to have a relatively low toxicity profile, making it a safe compound to use in experiments. However, there are also limitations to using BMTB in lab experiments. For example, the synthesis of BMTB can be challenging and time-consuming, which may limit its availability for some researchers. Additionally, the effects of BMTB on TRPC6 activity may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are a number of future directions for research on BMTB and its effects on TRPC6 activity. One area of interest is the role of TRPC6 in neurological disorders such as Alzheimer's disease and epilepsy. BMTB has been shown to enhance LTP, which is impaired in these disorders, suggesting that modulating TRPC6 activity may have therapeutic potential. Additionally, the effects of BMTB on calcium signaling in other cell types, such as immune cells, are not well understood and warrant further investigation. Finally, the development of more efficient synthesis methods for BMTB could increase its availability for researchers and accelerate its use in lab experiments.
Aplicaciones Científicas De Investigación
BMTB has been extensively studied in the field of neuroscience research due to its ability to modulate the activity of TRPC6. TRPC6 is a calcium ion channel that is expressed in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex. The modulation of TRPC6 activity by BMTB has been shown to affect a number of physiological and biochemical processes, including synaptic plasticity, neuronal excitability, and calcium signaling.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-10-5-6-13(12(18)7-10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXNAYSBZDIMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)


![4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3441439.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3441445.png)

![1-(4-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441450.png)



![1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3441461.png)